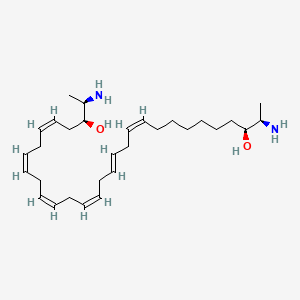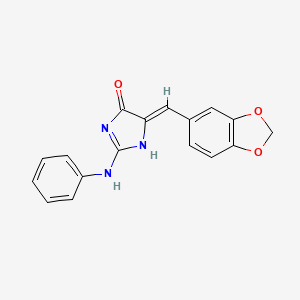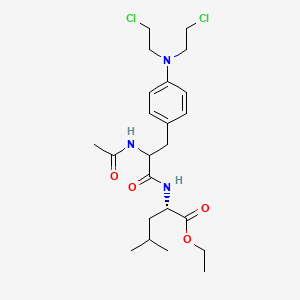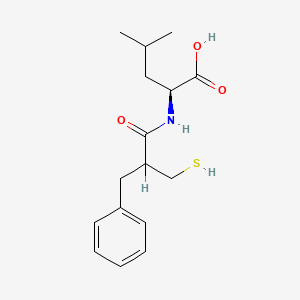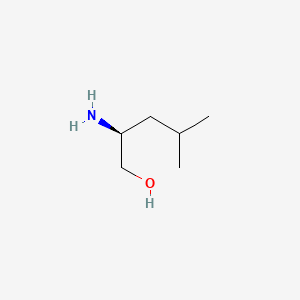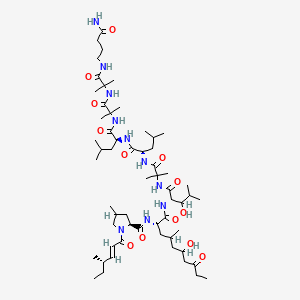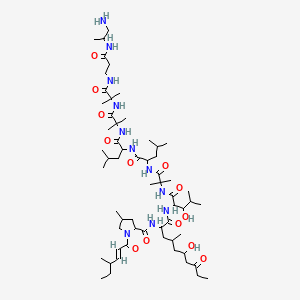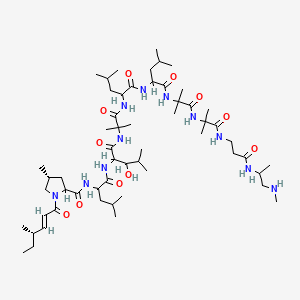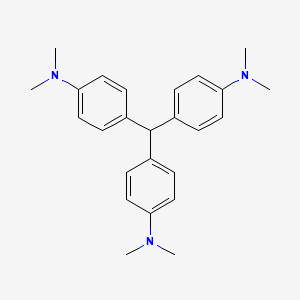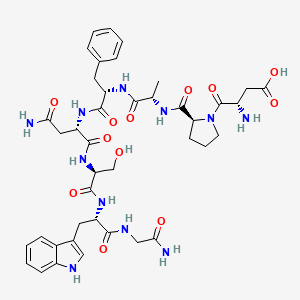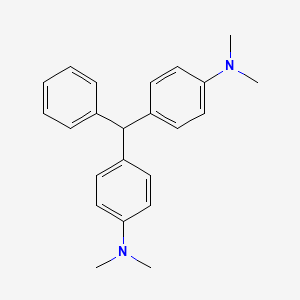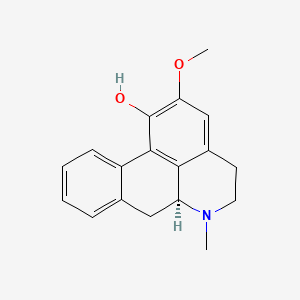
Lirinidine
Übersicht
Beschreibung
Lirinidine is an aporphine-type alkaloid . It is a compound with the formula C18H19NO2 and a molecular weight of 281.4 . It appears as a powder .
Molecular Structure Analysis
The molecular structure of Lirinidine is characterized by the presence of a quinoline nucleus . The InChI code for Lirinidine is InChI=1S/C18H19NO2/c1-19-8-7-12-10-15 (21-2)18 (20)17-13-6-4-3-5-11 (13)9-14 (19)16 (12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m0/s1 .
Physical And Chemical Properties Analysis
Lirinidine is a powder that is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its exact mass is 281.1416 .
Wissenschaftliche Forschungsanwendungen
Antioxidative Activity
Lirinidine has been identified to possess antioxidative properties. It exhibits medium ferric reducing power activity and minor radical scavenging activity in vitro . This antioxidative capacity suggests its potential use in preventing oxidative stress-related diseases.
Anticancer Activity
Studies have shown that Lirinidine significantly inhibits the proliferation of melanoma cells . This indicates its potential as a chemopreventive agent in skin cancer treatment strategies.
Neuroprotective Effects
Research indicates that Lirinidine may have neuroprotective effects. It has been observed to increase the expression of mRNAs coding for TrkA, Vav3, and Rac1, which are associated with neuronal growth and survival .
Blood-Brain Barrier Permeability
Lirinidine demonstrates good permeability using an in vitro blood-brain barrier (BBB) model . This property is crucial for the development of drugs targeting central nervous system disorders.
Chemical Properties
Lirinidine is an alkaloid isolated from the leaves of L. tulipifera. It has a linear formula of C18H19NO2 and is known for its antioxidant and anticancer activities .
Potential Therapeutic Applications
Due to its antioxidative and anticancer properties, Lirinidine could be explored for therapeutic applications in treating diseases where oxidative stress and cancer proliferation are significant concerns .
Wirkmechanismus
Target of Action
Lirinidine is a tertiary aporphine alkaloid . It has been found to significantly inhibit the production of collagen and arachidonic acid, and reduce the aggregation of platelet-activating factor-induced platelets . These targets play crucial roles in various biological processes, including inflammation and blood clotting.
Mode of Action
Lirinidine interacts with its targets by binding to them and inhibiting their activity. This interaction results in a decrease in the production of collagen and arachidonic acid, and a reduction in platelet aggregation . The exact molecular mechanism of this interaction is still under investigation.
Biochemical Pathways
The biochemical pathways affected by Lirinidine are primarily related to the metabolism of collagen and arachidonic acid. By inhibiting the production of these compounds, Lirinidine can affect various downstream effects, such as inflammation and blood clotting
Pharmacokinetics
It’s known that lirinidine is a natural product belonging to the ribosomally synthesized and post-translationally modified peptide (ripp) superfamily . These properties could potentially impact its bioavailability and effectiveness.
Result of Action
The primary result of Lirinidine’s action is the inhibition of collagen and arachidonic acid production, and the reduction of platelet aggregation . These effects can have significant impacts at the molecular and cellular levels, potentially influencing processes such as inflammation and blood clotting .
Eigenschaften
IUPAC Name |
(6aS)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(21-2)18(20)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVXMURDCBMPRH-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=CC=C43)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lirinidine | |
CAS RN |
54383-28-7 | |
| Record name | Lirinidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054383287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



